Methyl 4-chloro-3-methoxybut-2-enoate
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Overview
Description
Methyl 4-chloro-3-methoxybut-2-enoate is an organic compound with the molecular formula C6H9ClO3. It is a colorless to yellow liquid or semi-solid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a chloro group and a methoxy group attached to a butenoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-methoxybut-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-methoxybut-2-en-1-ol with methanol in the presence of an acid catalyst. The reaction is typically carried out at room temperature and yields the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-3-methoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-methoxybut-2-enoate involves its interaction with various molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various reaction intermediates. These intermediates can then participate in further chemical transformations, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-methoxybutanoate
- Methyl 4-chloro-3-methoxybut-2-enoate
- Methyl 4-chloro-3-methoxybut-2-enoic acid
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a chloro and a methoxy group on the butenoate ester. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it valuable for various synthetic applications .
Properties
CAS No. |
85153-60-2 |
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Molecular Formula |
C6H9ClO3 |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
methyl (Z)-4-chloro-3-methoxybut-2-enoate |
InChI |
InChI=1S/C6H9ClO3/c1-9-5(4-7)3-6(8)10-2/h3H,4H2,1-2H3/b5-3- |
InChI Key |
JNYMRXDQVPIONI-HYXAFXHYSA-N |
Isomeric SMILES |
CO/C(=C\C(=O)OC)/CCl |
SMILES |
COC(=CC(=O)OC)CCl |
Canonical SMILES |
COC(=CC(=O)OC)CCl |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
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